molecular formula C13H7N3O4 B303171 2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione

2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione

Cat. No. B303171
M. Wt: 269.21 g/mol
InChI Key: DJRIHOHHHKLNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an attractive candidate for various applications, including as a fluorescent probe, a ligand for metal ions, and as a potential drug candidate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Palladium-catalyzed aminocarbonylation of o-halobenzoates can produce 2-substituted isoindole-1,3-diones, tolerating a variety of functional groups including nitro groups (Worlikar & Larock, 2008).
  • Efficient and Easy Synthesis : An efficient synthesis method for compounds like 2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione has been developed, involving N-hydroxymethylphthalimide and arylamines (Sena et al., 2007).

Applications in Medicinal Chemistry and Pharmacology

  • Antimicrobial Activities : Novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
  • Potential in TNF-alpha Production : Some phenylphthalimides (derivatives of 1H-isoindole-1,3-diones) have been found to enhance tumor necrosis factor alpha (TNF-alpha) production, which might have therapeutic implications (Shibata et al., 1996).

Material Science and Chemistry

  • Crystal Structure Analysis : Studies on the crystal structure of isoindoline-1,3-dione derivatives have been conducted to understand their molecular and crystal structures better (Prathap et al., 2017).
  • Luminescence Studies : Research into the luminescence properties of compounds like benzo[de]isoquinoline-1,3-dione has been conducted, with potential applications in monitoring oxygen exposure (Shritz et al., 2015).

Antiviral Research

  • Antiviral Properties : Some benzo[de]isoquinoline-diones have shown inhibition of viral replication, indicating potential antiviral properties (GARCIA-GANCEDO et al., 1979).

Green Chemistry

  • Green Synthesis Approaches : Research has been conducted on solvent-free synthesis methods for derivatives of isoindole-1,3-dione, emphasizing environmentally friendly chemical processes (Ahamed, Ali, & Ahmed, 2021).

properties

Product Name

2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

2-(4-nitropyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H7N3O4/c17-12-9-3-1-2-4-10(9)13(18)15(12)11-7-8(16(19)20)5-6-14-11/h1-7H

InChI Key

DJRIHOHHHKLNRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-]

solubility

29.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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